An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)benzofuran
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)benzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, a representative synthetic approach, and a summary of the general biological activities of the benzofuran chemical class, with a specific focus on 2-(Methylthio)benzofuran (CAS Number: 36724-16-0). Due to the limited availability of specific experimental data for this particular compound, this guide also includes information on related benzofuran derivatives to provide a broader context for researchers.
Core Physicochemical Properties
Quantitative experimental data for 2-(Methylthio)benzofuran is not extensively available in the public domain. The following table summarizes the known and predicted properties. For comparative purposes, predicted data for the closely related 2-(ethylthio)benzofuran is also included.
| Property | 2-(Methylthio)benzofuran | 2-(Ethylthio)benzofuran (Predicted) | Source |
| CAS Number | 36724-16-0 | 172366-93-7 | - |
| Molecular Formula | C₉H₈OS | C₁₀H₁₀OS | [1][2] |
| Molecular Weight | 164.23 g/mol | 178.25 g/mol | [2] |
| Physical Form | Liquid | - | [2] |
| Boiling Point | Not Available | 273.0 ± 13.0 °C | [1] |
| Melting Point | Not Available | Not Available | - |
| pKa | Not Available | Not Available | - |
| logP | Not Available | Not Available | - |
| Solubility | Not Available | Not Available | - |
| Density | Not Available | 1.16 ± 0.1 g/cm³ | [1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-(Methylthio)benzofuran is not readily found in peer-reviewed literature. However, general methods for the synthesis of 2-substituted benzofurans are well-established. A common and versatile approach involves the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by cyclization. For the synthesis of a 2-(alkylthio)benzofuran, a plausible route would involve the reaction of a suitable benzofuran precursor with a methylthio-donating reagent.
A representative synthetic methodology for a related 2-substituted benzofuran is the intramolecular cyclization of o-alkynylphenols. This method offers a direct route to the benzofuran core.
Representative Protocol: Synthesis of 2-Substituted Benzofurans via Intramolecular Cyclization
This protocol is a general representation and would require optimization for the specific synthesis of 2-(Methylthio)benzofuran.
Materials:
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Substituted o-alkynylphenol
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Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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A suitable base (e.g., triethylamine)
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Anhydrous solvent (e.g., toluene or DMF)
Procedure:
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To a solution of the o-alkynylphenol in the chosen anhydrous solvent, add the palladium catalyst and copper(I) iodide under an inert atmosphere (e.g., nitrogen or argon).
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Add the base to the reaction mixture.
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Heat the reaction mixture to a temperature appropriate for the specific substrates and catalyst system, typically ranging from 80 to 120 °C.
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Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
General Biological Activities of Benzofuran Derivatives
While specific biological data for 2-(Methylthio)benzofuran is scarce, the benzofuran scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4][5] This broad bioactivity makes the benzofuran nucleus a valuable template for drug discovery.
Reported activities for the benzofuran class of compounds include:
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Antimicrobial and Antifungal: Many benzofuran derivatives have shown potent activity against various strains of bacteria and fungi.[4]
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Antitumor: The benzofuran skeleton is present in several natural and synthetic compounds with significant anticancer properties.[3][6]
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Antiviral: Certain benzofuran derivatives have been investigated for their potential as antiviral agents.[5][6]
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Anti-inflammatory: The anti-inflammatory properties of some benzofurans have been reported.
-
Antioxidant: The ability of benzofuran compounds to scavenge free radicals has been a subject of study.
It is important to note that the specific biological activity and potency are highly dependent on the nature and position of the substituents on the benzofuran ring. Therefore, while the general activities of the benzofuran class are encouraging, dedicated biological screening of 2-(Methylthio)benzofuran is necessary to determine its specific pharmacological profile.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Benzofuran, 2-(ethylthio)- CAS#: 172366-93-7 [m.chemicalbook.com]
- 2. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
